SR 16832
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SR 16832 involves multiple steps, starting with the preparation of the core structure, 6-methoxy-4-quinoline. This is followed by the introduction of the nitrobenzamide moiety. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and reagents like chloroform, methanol, and nitric acid. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The compound is typically produced as a powder and stored at -20°C to maintain stability .
Chemical Reactions Analysis
Types of Reactions
SR 16832 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the nitro group, potentially converting it to an amine group.
Substitution: The chloro group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
SR 16832 has several scientific research applications:
Chemistry: Used as a chemical tool to study PPARγ inhibition and its effects on ligand binding and transcriptional activity.
Biology: Employed in cellular assays to investigate the role of PPARγ in various biological processes.
Medicine: Potential therapeutic applications in diseases where PPARγ plays a critical role, such as diabetes and metabolic disorders.
Industry: Utilized in the development of new drugs targeting PPARγ
Mechanism of Action
SR 16832 exerts its effects by inhibiting PPARγ at both orthosteric and allosteric sites. This dual-site inhibition prevents the binding of endogenous ligands and reduces the transcriptional activity of PPARγ. The compound effectively blocks the activation of PPARγ by endogenous ligands like docosahexaenoic acid (DHA), thereby modulating gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
GW 9662: An orthosteric covalent antagonist of PPARγ.
T 0070907: Another orthosteric covalent antagonist of PPARγ.
Uniqueness of SR 16832
This compound is unique due to its dual-site inhibition mechanism, which allows it to inhibit PPARγ more effectively than orthosteric covalent antagonists like GW 9662 and T 0070907. This dual-site action provides a more comprehensive inhibition of PPARγ, making this compound a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
2-chloro-N-(6-methoxyquinolin-4-yl)-5-nitrobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O4/c1-25-11-3-5-15-13(9-11)16(6-7-19-15)20-17(22)12-8-10(21(23)24)2-4-14(12)18/h2-9H,1H3,(H,19,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTZAGCRUDYUGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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